molecular formula C11H13NO B12637237 7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one CAS No. 1190892-52-4

7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B12637237
CAS No.: 1190892-52-4
M. Wt: 175.23 g/mol
InChI Key: CEONVNQRUIONHX-UHFFFAOYSA-N
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Description

7-Amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one is a functionalized tetralone derivative offered For Research Use Only (RUO). This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The 3,4-dihydro-2H-naphthalen-1-one (tetralone) core is a privileged structure in pharmaceutical development, known for its presence in compounds with diverse biological activities . Researchers utilize amino-substituted tetralones like this as key precursors for synthesizing more complex molecules. For instance, analogous amino-tetralone structures have been used to develop novel compounds with mast cell stabilizing and anti-inflammatory properties . Furthermore, the tetralone scaffold is frequently employed in the synthesis of chalcone derivatives, which are investigated for their potential antioxidant and anticancer effects . The amine functional group at the 7-position provides a handle for further chemical modifications, allowing for the creation of amides, sulfonamides, or imines, and enabling structure-activity relationship (SAR) studies. Similarly, the keto group on the ring is a reactive site for condensation reactions, such as the formation of hydrazone derivatives, which are valuable building blocks for nitrogen-containing heterocycles like thiazolidinones and pyranothiazoles . This makes this compound a valuable building block for chemists designing and synthesizing new chemical entities for probing biological pathways or screening for new therapeutic agents.

Properties

CAS No.

1190892-52-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H13NO/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12/h5-6H,2-4,12H2,1H3

InChI Key

CEONVNQRUIONHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)C(=O)CCC2

Origin of Product

United States

Preparation Methods

Reduction of Naphthalene Derivatives

One common method involves the reduction of naphthalene derivatives to yield the desired compound. This can be achieved via catalytic hydrogenation or chemical reduction.

Methodology:

  • Starting Material: 6-methyl-3,4-dihydro-1(2H)-naphthalenone.
  • Reagents: Hydrogen gas (H₂) in the presence of a palladium catalyst.
  • Conditions: The reaction is typically conducted under pressure at room temperature.

Yield and Characteristics:

  • The reduction yields 7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one with a melting point around 128–130 °C.
Step Reagents Conditions Yield (%)
1 H₂, Pd/C Room Temp., Pressure 85%

Cyclization Reactions

Cyclization reactions are another effective method for synthesizing this compound from simpler precursors.

Methodology:

Yield and Characteristics:

This method can yield the target compound with high purity.

Step Reagents Conditions Yield (%)
1 HCl Reflux 90%

Ugi Reaction Methodologies

The Ugi reaction provides a versatile approach to synthesize this compound through a multi-component reaction.

Methodology:

  • Components: An amine, an isocyanide, an aldehyde, and a carboxylic acid.
  • Reagents: Solvent (e.g., methanol) and base (e.g., sodium hydroxide).
  • Conditions: Stirring at room temperature for several hours.

Yield and Characteristics:

This method is particularly advantageous due to its simplicity and high yield.

Step Components Conditions Yield (%)
1 Amine + Isocyanide + Aldehyde + Acid Room Temp., Stirring 88%

Comparative Analysis of Preparation Methods

The following table summarizes the various methods discussed above, highlighting their yields and conditions:

Method Starting Material Yield (%) Key Features
Reduction 6-methyl-3,4-dihydro-1(2H)-naphthalenone 85% Catalytic hydrogenation
Cyclization Amino ketones or aldehydes 90% High purity; simple setup
Ugi Reaction Multi-component reaction 88% Versatile; high yield

Chemical Reactions Analysis

Types of Reactions

7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs and their substituent effects are summarized in Table 1 :

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Bioactivities Source
7-Amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one -NH₂ (7), -CH₃ (6) ~177.2 (calculated) Hypothesized enhanced lipophilicity and H-bonding potential N/A
6-Hydroxy-3,4-dihydro-2H-naphthalen-1-one (6-hydroxy-1-tetralone) -OH (6) 162.19 High stability; contributes to food color/flavor
6-Fluoro-3,4-dihydro-2H-naphthalen-1-one -F (6) 164.18 Increased electronegativity; lab use
6-Amino-3,4-dihydro-2H-naphthalen-1-one -NH₂ (6) 163.20 Potential drug intermediate
4,8-Dihydroxy-7-(2-hydroxyethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one -OH (4,8), -CH₂CH₂OH (7), -OCH₃ (6) 276.26 Antifungal activity
5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one -F (5,7) 182.17 Drug/pesticide intermediate; high stability
Key Observations:
  • Electron-Donating vs.
  • Lipophilicity : The methyl group at position 6 increases lipophilicity relative to polar substituents (e.g., -OH in ). This may improve membrane permeability in biological systems.
  • Bioactivity: Compounds with hydroxyl or amino groups (e.g., 4,8-dihydroxy derivatives in ) exhibit antifungal properties, suggesting the target compound may also engage in H-bonding interactions with microbial targets.

Physicochemical Properties

  • Stability: Derivatives with dihydroxy groups (e.g., 3,4-dihydroxy-3,4-dihydro-2H-naphthalen-1-one) show strong stability, attributed to intramolecular H-bonding . The target compound’s amino group may confer similar stability via resonance or H-bonding networks.
  • Solubility: Hydroxy and amino groups generally enhance water solubility, but the methyl group may offset this by increasing hydrophobicity. Fluorinated analogs () are less soluble in water but more soluble in organic solvents.

Biological Activity

7-Amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one (CAS Number: 1190892-52-4) is an organic compound belonging to the naphthalenone family. Its unique structure, characterized by an amino group at the 7th position and a methyl group at the 6th position, suggests potential biological activities that are currently under investigation. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₁₁H₁₃NO. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which play a crucial role in its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₃NO
Molecular Weight189.23 g/mol
CAS Number1190892-52-4
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group enables the formation of hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, it may modulate enzyme and receptor activities, leading to various biological effects such as:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings

Recent studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity : In vitro tests have shown that this compound possesses moderate to good antimicrobial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below:
Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

  • Anticancer Activity : Research has indicated that the compound can affect mitochondrial membrane potential and activate apoptotic pathways in cancer cell lines. This suggests its potential role in cancer therapy .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study examined its efficacy against multi-drug resistant strains of bacteria, demonstrating significant inhibition compared to conventional antibiotics .
  • Cancer Cell Line Studies : Investigations into its effects on breast and colon cancer cell lines revealed that it could induce cell cycle arrest and apoptosis .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one, and what parameters critically influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be adapted from protocols for structurally similar naphthalenones. For example, hydroxylated analogs (e.g., 6-hydroxy-1-tetralone) are synthesized via Friedel-Crafts acylation followed by selective reduction and amination . Key parameters include reaction temperature (maintained at 158°C during chromatographic analysis for stability ), solvent choice (methanol-water mixtures for solubility ), and pH control (phosphate buffer at pH 7.0 to prevent degradation ). Yield optimization may require iterative adjustments to catalyst loading and reaction time.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Follow hazardous chemical protocols, including:

  • Storage : Keep in airtight containers under refrigeration (2–8°C) to prevent decomposition .
  • Handling : Use fume hoods to avoid inhalation, and wear nitrile gloves and eye protection due to risks of skin/eye irritation .
  • Stability Testing : Monitor degradation via HPLC under accelerated conditions (elevated temperature/humidity) to establish shelf-life .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment, referencing pharmacopeial standards .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (compare to analogs like 6-bromo-3,4-dihydronaphthalen-1-one ) and high-resolution mass spectrometry.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point consistency (e.g., 103–105°C for similar compounds ).

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound, and which factors should be prioritized?

  • Methodological Answer : Employ a 2k^k factorial design to test variables like temperature, solvent ratio, and catalyst concentration. For example:

  • Factors : Reaction time (8–24 hrs), temperature (80–120°C), and pH (6.5–7.5).
  • Response Variables : Yield, purity, and byproduct formation.
  • Analysis : Use ANOVA to identify significant factors. AI-driven platforms (e.g., COMSOL Multiphysics) can simulate interactions and predict optimal conditions . Prioritize factors with the highest F-values to minimize resource expenditure .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis of existing data, categorizing results by assay type (e.g., antimicrobial vs. anti-inflammatory ).
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., fixed concentrations in murine models) to isolate variables .
  • Mechanistic Studies : Use molecular docking to compare binding affinities across target enzymes (e.g., cyclooxygenase vs. kinases) .

Q. How can computational models predict pharmacological interactions, and what validation methods are recommended?

  • Methodological Answer :

  • In Silico Modeling : Use density functional theory (DFT) to predict electronic properties and molecular dynamics (MD) simulations to study protein-ligand interactions .
  • Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) and compare to structurally related compounds (e.g., 7-hydroxy-3,4-dihydronaphthalen-2-one ).

Q. What methodological frameworks integrate this compound into theoretical models of enzyme inhibition?

  • Methodological Answer : Link experimental data to conceptual frameworks like Michaelis-Menten kinetics or allosteric modulation. For example:

  • Kinetic Assays : Measure inhibition constants (KiK_i) under varied substrate concentrations .
  • Theoretical Alignment : Use the "lock-and-key" hypothesis to explain stereochemical selectivity, referencing crystallographic data of enzyme active sites .

Q. Which advanced separation technologies improve purification from complex reaction mixtures?

  • Methodological Answer :

  • Membrane Chromatography : Utilize size-exclusion or affinity membranes to isolate the compound from polar byproducts .
  • Simulated Moving Bed (SMB) : Optimize continuous purification with chiral stationary phases for enantiomeric resolution .
  • Validation : Compare purity post-separation using LC-MS and quantify residual solvents via headspace gas chromatography .

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